An In-depth Technical Guide to the Chemical Properties of trans-1-Benzoyl-4-hydroxy-L-proline
An In-depth Technical Guide to the Chemical Properties of trans-1-Benzoyl-4-hydroxy-L-proline
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-1-Benzoyl-4-hydroxy-L-proline, also known as N-benzoyl-trans-4-hydroxy-L-proline, is a derivative of the non-essential amino acid trans-4-hydroxy-L-proline. While trans-4-hydroxy-L-proline is a well-studied component of collagen and has significant roles in protein structure and stability, its N-benzoyl derivative is a more specialized chemical entity. This guide provides a comprehensive overview of the known and inferred chemical properties, synthesis, and analysis of trans-1-Benzoyl-4-hydroxy-L-proline, drawing upon data from the parent compound and related N-acylated amino acids due to the limited availability of specific data for this particular derivative. This document is intended to serve as a valuable resource for researchers in drug discovery, peptide chemistry, and materials science.
Chemical and Physical Properties
Quantitative data for trans-1-Benzoyl-4-hydroxy-L-proline is not extensively reported in the literature. The following table summarizes the known properties of the parent compound, trans-4-hydroxy-L-proline, to provide a comparative baseline, alongside the basic information for the benzoylated form.
| Property | trans-4-hydroxy-L-proline | trans-1-Benzoyl-4-hydroxy-L-proline |
| IUPAC Name | (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid | (2S,4R)-1-benzoyl-4-hydroxypyrrolidine-2-carboxylic acid |
| Synonyms | L-Hydroxyproline, Hyp | N-Benzoyl-trans-4-hydroxy-L-proline |
| CAS Number | 51-35-4 | 129512-75-0[1] |
| Molecular Formula | C5H9NO3 | C12H13NO4 |
| Molecular Weight | 131.13 g/mol | 235.24 g/mol |
| Melting Point | 273 °C (decomposes)[2] | Data not available |
| Boiling Point | Data not available (decomposes) | Data not available |
| Solubility | Soluble in water | Expected to have lower water solubility and higher solubility in organic solvents compared to the parent compound. |
| pKa | pKa1: 1.82 (carboxyl), pKa2: 9.66 (amino) | pKa of the carboxylic acid is expected to be similar to the parent compound. The amino group is acylated and no longer basic. |
| LogP | -3.3 (calculated) | Expected to be higher than the parent compound due to the lipophilic benzoyl group. |
Experimental Protocols
Due to the scarcity of specific experimental procedures for trans-1-Benzoyl-4-hydroxy-L-proline, the following protocols are based on established methods for the N-acylation of amino acids. Optimization of these procedures for the specific substrate is recommended.
Synthesis: N-Benzoylation via the Schotten-Baumann Reaction
The Schotten-Baumann reaction is a widely used method for the N-acylation of amines, including amino acids, using an acyl chloride in the presence of a base.[3][4][5]
Materials:
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trans-4-hydroxy-L-proline
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Benzoyl chloride
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Sodium hydroxide (NaOH) or other suitable base (e.g., pyridine, sodium bicarbonate)
-
Dichloromethane (DCM) or other suitable organic solvent
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Hydrochloric acid (HCl) for acidification
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Distilled water
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Anhydrous sodium sulfate or magnesium sulfate for drying
Procedure:
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Dissolve trans-4-hydroxy-L-proline in an aqueous solution of sodium hydroxide (e.g., 10% w/v) in an Erlenmeyer flask. The molar ratio of NaOH should be at least 2:1 with respect to the amino acid to neutralize the carboxylic acid and the HCl byproduct.
-
Cool the reaction mixture in an ice bath.
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Add benzoyl chloride dropwise to the vigorously stirred solution. The molar ratio of benzoyl chloride to the amino acid is typically 1.1:1.
-
Continue vigorous stirring for 15-30 minutes after the addition of benzoyl chloride is complete. The reaction is often characterized by the formation of a white precipitate of the N-benzoyl derivative.
-
Monitor the reaction for completion by thin-layer chromatography (TLC).
-
Once the reaction is complete, acidify the mixture with dilute HCl to a pH of approximately 2-3 to precipitate the product fully and to neutralize any remaining NaOH.
-
Collect the solid product by vacuum filtration and wash it with cold water to remove inorganic salts.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
-
Dry the purified crystals under vacuum.
Analytical Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a crucial technique for the structural elucidation of the synthesized compound.
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1H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzoyl group (aromatic protons typically in the range of 7.4-8.0 ppm) and the proline ring protons. The α-proton of the proline ring will likely appear as a multiplet. The protons on the carbons bearing the hydroxyl group and adjacent to the nitrogen will also have distinct chemical shifts.
-
13C NMR: The carbon NMR spectrum will show signals for the carbonyl carbons of the benzoyl and carboxyl groups (typically in the range of 165-180 ppm), aromatic carbons (127-135 ppm), and the carbons of the proline ring.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a suitable method for assessing the purity of trans-1-Benzoyl-4-hydroxy-L-proline and for monitoring reaction progress.
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Column: A C18 column is typically used for the separation of N-acylated amino acids.[6][7]
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Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer or water with an acid modifier like trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.[6][7]
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Detection: UV detection at a wavelength where the benzoyl group has strong absorbance (around 230-254 nm) is appropriate.
Biological Context and Signaling Pathways
Specific biological activities or involvement in signaling pathways for trans-1-Benzoyl-4-hydroxy-L-proline have not been extensively documented. However, the parent molecule, trans-4-hydroxy-L-proline, is a critical component of collagen, and its formation is a key post-translational modification in collagen synthesis.
The Role of Hydroxyproline in Collagen Synthesis
The hydroxylation of proline residues to hydroxyproline is essential for the stability of the collagen triple helix. This process is catalyzed by prolyl hydroxylases and occurs in the endoplasmic reticulum.
While the direct impact of N-benzoylation on the biological role of hydroxyproline is not established, N-acylation can significantly alter the physicochemical properties of amino acids, potentially affecting their bioavailability, membrane permeability, and interactions with biological targets. Some N-acyl amino acid derivatives have been investigated for their biological activities, including antifungal and root growth-promoting properties.[8][9] Further research is needed to elucidate the specific biological functions of trans-1-Benzoyl-4-hydroxy-L-proline.
Conclusion
trans-1-Benzoyl-4-hydroxy-L-proline is a derivative of a fundamentally important amino acid. While specific data for this compound is limited, this guide provides a framework for its synthesis, analysis, and potential biological context based on established chemical principles and data from related molecules. The provided protocols and information are intended to be a starting point for researchers, and further experimental validation and optimization are necessary. The unique structural features of this molecule, combining the rigid pyrrolidine ring of hydroxyproline with the aromatic benzoyl group, may offer interesting properties for applications in medicinal chemistry and materials science, warranting further investigation.
References
- 1. TRANS-1-BENZOYL-4-HYDROXY-L-PROLINE | 129512-75-0 [chemicalbook.com]
- 2. trans-4-Hydroxy-L-proline - CAS-Number 51-35-4 - Order from Chemodex [chemodex.com]
- 3. ijirset.com [ijirset.com]
- 4. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]
- 5. scielo.org.mx [scielo.org.mx]
- 6. researchgate.net [researchgate.net]
- 7. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Benzoyl derivatives of amino acids and amino acid analogs as growth inhibitors in microbial antitumor screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
